2-Aminopyrimidine-4-carbonitrile

Description

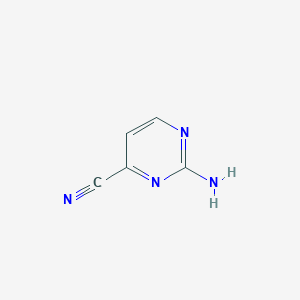

Structure

3D Structure

Properties

IUPAC Name |

2-aminopyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-3-4-1-2-8-5(7)9-4/h1-2H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTOJHBUFJPGEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587384 | |

| Record name | 2-Aminopyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36314-98-4 | |

| Record name | 2-Amino-4-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36314-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Aminopyrimidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and potential applications of 2-Aminopyrimidine-4-carbonitrile. The information is curated for professionals in the fields of chemical research and drug development.

Core Chemical and Physical Properties

This compound is a solid organic compound with a molecular formula of C5H4N4.[1] It is also known by the synonym 2-Amino-4-cyanopyrimidine.[1] The compound's key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C5H4N4 | [1] |

| Molar Mass | 120.11 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 195 - 199 °C | [1] |

| Boiling Point | 387.9 ± 34.0 °C at 760 mmHg | |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in DMSO | [1] |

| IUPAC Name | This compound | |

| InChI Key | KOTOJHBUFJPGEG-UHFFFAOYSA-N | |

| CAS Number | 36314-98-4 |

Reactivity and Potential Applications

This compound possesses multiple functional groups—an amino group, a pyrimidine ring, and a nitrile group—that make it a versatile building block in organic synthesis. The pyrimidine core is a common scaffold in many biologically active molecules, and the amino and nitrile groups offer sites for a variety of chemical transformations.

Derivatives of 2-aminopyrimidine have been extensively studied in kinase inhibitor design and discovery.[2] The 2-aminopyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[2] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further opportunities for derivatization.

The synthesis of various 2-aminopyrimidine derivatives has been explored for their potential as β-glucuronidase inhibitors, which are relevant in conditions like colon cancer and urinary tract infections.[3][4] Furthermore, related aminopyrimidine carbonitrile structures have been investigated as potent and selective A1 adenosine receptor antagonists.[5]

Caption: Reactivity of this compound.

Experimental Protocols: Synthesis

A common and efficient method for the synthesis of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles is a one-pot, three-component transformation.[5] This Biginelli-inspired reaction involves the condensation of an α-cyanoketone, a carboxaldehyde, and a guanidine.[5]

General Procedure:

-

Reactant Preparation: Equimolar amounts of the α-cyanoketone, the desired carboxaldehyde, and guanidine are prepared.

-

Reaction: The three components are reacted in a suitable solvent, such as ethanol or isopropanol.[5] The reaction proceeds through a sequence of condensation, nucleophilic addition, cyclization, and spontaneous aromatization of the dihydropyrimidine intermediate.[5]

-

Purification: The resulting this compound product is then purified. This can be achieved by either column chromatography or crystallization from a suitable solvent like isopropanol or ethanol.[5] Yields for this type of reaction are generally moderate to excellent.[5]

Caption: Synthesis of this compound.

Safety Information

This compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1] It is also known to cause skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from heat and oxidizing agents in a tightly sealed container.[1]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

- 1. This compound | Chemical Properties, Applications & Safety Data | Trusted China Manufacturer [nj-finechem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Amino-2-pyrimidinecarbonitrile | C5H4N4 | CID 21941897 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Aminopyrimidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-aminopyrimidine-4-carbonitrile, a valuable building block in medicinal chemistry and drug development. This document details a common synthetic route, outlines experimental protocols for its characterization, and presents key analytical data in a structured format for easy reference.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound involves the condensation reaction of guanidine with a suitable three-carbon precursor already containing the nitrile functionality. One such common starting material is ethyl 2-cyano-3-ethoxyacrylate. The reaction proceeds via a cyclocondensation mechanism, where the guanidine molecule attacks the electrophilic centers of the acrylate derivative, leading to the formation of the pyrimidine ring.

A plausible and frequently utilized synthetic pathway is the reaction of guanidine hydrochloride with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. This reaction mixture is heated to facilitate the cyclization and subsequent formation of the desired this compound.

Experimental Protocol: Synthesis from Guanidine and Ethyl Cyanoacetate

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Guanidine hydrochloride

-

Ethyl cyanoacetate

-

Sodium ethoxide (or freshly prepared from sodium metal in absolute ethanol)

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid (for neutralization)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

To the sodium ethoxide solution, add guanidine hydrochloride and stir the mixture until the guanidine hydrochloride is fully dissolved.

-

Slowly add ethyl cyanoacetate to the reaction mixture.

-

Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with hydrochloric acid. This will precipitate the crude product.

-

Filter the crude product and wash it with cold water and then with a small amount of cold ethanol or diethyl ether.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following are standard characterization techniques and the expected data.

Physical Properties

| Property | Value |

| Molecular Formula | C₅H₄N₄ |

| Molecular Weight | 120.11 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 222 °C |

| Solubility | Soluble in DMSO, sparingly soluble in hot water and ethanol |

Spectroscopic Data

Table 2.1: 1H NMR Spectral Data (400 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | Doublet | 1H | H6 (pyrimidine) |

| ~7.2 | Doublet | 1H | H5 (pyrimidine) |

| ~7.0 | Broad Singlet | 2H | -NH₂ |

Table 2.2: 13C NMR Spectral Data (100 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C2 (pyrimidine) |

| ~160 | C4 (pyrimidine) |

| ~158 | C6 (pyrimidine) |

| ~117 | -C≡N |

| ~105 | C5 (pyrimidine) |

Table 2.3: Infrared (IR) Spectral Data (KBr Pellet)

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3450 - 3300 | Strong, Broad | N-H stretching (amino group) |

| ~2220 | Strong | C≡N stretching (nitrile) |

| ~1650 | Strong | N-H bending (amino group) |

| ~1600 - 1450 | Medium | C=C and C=N stretching (ring) |

Table 2.4: Mass Spectrometry Data (Electron Impact - EI)

| m/z | Relative Intensity (%) | Assignment |

| 120 | High | [M]⁺ (Molecular Ion) |

| 93 | Moderate | [M - HCN]⁺ |

| 66 | Moderate | [M - 2HCN]⁺ |

Experimental Protocols for Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

Instrumentation: Acquire 1H and 13C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: For 1H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For 13C NMR, a larger number of scans will be necessary due to the low natural abundance of the 13C isotope.

2.3.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm-1.

2.3.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolving in a suitable volatile solvent for other ionization techniques.

-

Ionization Method: Electron Impact (EI) is a common method for this type of molecule.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200) to observe the molecular ion and characteristic fragment ions.

Experimental and Data Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature and adapt these protocols as necessary for their specific laboratory conditions and research objectives.

The Diverse Biological Activities of 2-Aminopyrimidine-4-carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine-4-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of these compounds, focusing on their anticancer, antimicrobial, and kinase inhibitory properties. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant signaling pathways and workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of protein kinases and induction of apoptosis.[1][2]

Quantitative Data for Anticancer Activity

| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |

| 6 | HCT116 | EC50 | 89.24 ± 1.36 µM | [2][3] |

| 6 | MCF7 | EC50 | 89.37 ± 1.17 µM | [2][3] |

| 1 | HCT116 | EC50 | 209.17 ± 1.23 µM | [2] |

| 1 | MCF7 | EC50 | 221.91 ± 1.37 µM | [2] |

| 10b | HepG2 | IC50 | 3.56 µM | [1] |

| 10b | A549 | IC50 | 5.85 µM | [1] |

| 10b | MCF-7 | IC50 | 7.68 µM | [1] |

| 10c | HCT-116, MCF-7, HEPG-2 | IC50 | Close to Doxorubicin | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT116, MCF7) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the EC50/IC50 values.

Signaling Pathway: EGFR Inhibition

Certain pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1] Inhibition of EGFR blocks downstream signaling pathways involved in cell proliferation, survival, and metastasis.

Caption: EGFR signaling pathway and its inhibition.

Antimicrobial Activity

2-Aminopyrimidine derivatives have demonstrated broad-spectrum antimicrobial properties, showing activity against various bacterial and fungal strains.[5][6][7]

Quantitative Data for Antimicrobial Activity

| Compound ID | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| 3d | S. aureus (Gram-positive) | Good to Excellent Activity | - | [7] |

| 2c | S. aureus | MIC | 0.039 ± 0.000 | [8] |

| 2c | B. subtilis | MIC | 0.039 ± 0.000 | [8] |

| 16l | M. tuberculosis H37Ra | MIC | 6.25 | [9][10] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum suspension.

-

Serial Dilution: Perform a two-fold serial dilution of the 2-aminopyrimidine derivatives in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Kinase Inhibition

The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors, including those targeting cyclin-dependent kinases (CDKs), Src kinase, and VEGFR-2.[11][12][13]

Quantitative Data for Kinase Inhibition

| Compound ID | Kinase Target | Activity Metric | Value | Reference |

| 8e | CDK9 | IC50 | 88.4 nM | [11] |

| 8e | HDAC1 | IC50 | 168.9 nM | [11] |

| 9e | FLT3 | IC50 | 30.4 nM | [11] |

| 9e | HDAC1 | IC50 | 52.4 nM | [11] |

| 9e | HDAC3 | IC50 | 14.7 nM | [11] |

| 3d | Src Kinase | IC50 | 0.9 µM | [12] |

| 3b | Src Kinase | IC50 | 4.9 µM | [12] |

| 3c | Src Kinase | IC50 | 5.9 µM | [12] |

| 7 | USP7 | IC50 | 7.6 ± 0.1 µM | [14] |

| 21 | USP7 | IC50 | 11.6 ± 0.5 µM | [14] |

| 14 | USP7 | IC50 | 17.0 ± 0.2 µM | [14] |

| 10b | EGFR | IC50 | 8.29 ± 0.04 nM | [1] |

Experimental Workflow: Kinase Inhibition Assay

The general workflow for assessing the inhibitory activity of a compound against a specific kinase involves measuring the enzyme's activity in the presence and absence of the inhibitor.

Caption: General workflow for a kinase inhibition assay.

This guide highlights the significant therapeutic potential of this compound derivatives. The presented data and methodologies offer a solid foundation for further research and development in the pursuit of novel therapeutics.

References

- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Aminopyrimidine-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-aminopyrimidine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document compiles key spectroscopic data and outlines detailed experimental protocols for the characterization of this molecule. The information presented is intended to serve as a valuable resource for researchers engaged in the synthesis, identification, and application of pyrimidine-based compounds.

Core Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its close analogs. This data is essential for the structural elucidation and purity assessment of the compound.

Table 1: Physical and Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₄ | [1] |

| Molecular Weight | 120.11 g/mol | [1][2] |

| Melting Point | 222 °C | [2] |

| Appearance | Solid | [2] |

| Solubility | Insoluble in water; Soluble in DMSO | [1] |

| Mass (ESI-MS) | m/z [M+H]⁺: 121.0560 (Calculated) |

Table 2: FT-IR Spectroscopic Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Observed for Analogs (cm⁻¹) | Reference for Analogs |

| N-H Stretch (Amino) | 3500 - 3300 | 3480, 3317, 3182 | [3][4] |

| C-H Stretch (Aromatic) | 3100 - 3000 | 3080 | [3] |

| C≡N Stretch (Nitrile) | 2260 - 2220 | 2201 - 2206, 2188 | [3][4] |

| C=N, C=C Stretch (Ring) | 1650 - 1550 | 1627, 1557 | [4] |

| N-H Bend (Amino) | 1650 - 1580 | 1639 | [5] |

| C-N Stretch | 1350 - 1250 | 1362 |

Table 3: ¹H NMR Spectroscopic Data (Expected in DMSO-d₆)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Observed for Analogs (δ, ppm) | Reference for Analogs |

| H-5 | 7.0 - 7.5 | Doublet | 7.26 - 7.60 (Singlet) | [6] |

| H-6 | 8.5 - 9.0 | Doublet | 8.05 (Singlet) | [3] |

| -NH₂ | 6.5 - 7.5 | Broad Singlet | 5.07 - 6.9 (Singlet) | [3][6] |

Note: Chemical shifts and multiplicities are predictions based on the analysis of related aminopyrimidine structures. The observed data is for compounds like 2-amino-6-aryl-4-(furan-2-yl)pyrimidines and 2,4-diaminopyrimidine-5-carbonitrile.

Table 4: ¹³C NMR Spectroscopic Data (Expected in DMSO-d₆)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Observed for Analogs (δ, ppm) | Reference for Analogs |

| C-2 | 160 - 165 | 166.6 | [3] |

| C-4 | 155 - 160 | 167.2 | [3] |

| C-5 | 105 - 115 | 83.0 | [3] |

| C-6 | 150 - 155 | 161.3 | [3] |

| -C≡N | 115 - 120 | 117.0 | [3] |

Note: Chemical shifts are predictions based on the analysis of 2,4-diaminopyrimidine-5-carbonitrile.

Table 5: UV-Vis Spectroscopic Data (Expected in Ethanol)

| Transition | Expected λmax (nm) | Observed for Analogs (nm) | Reference for Analogs |

| π → π | 260 - 280 | ~265 | |

| n → π | 310 - 340 | 316 - 332 |

Note: Expected absorption maxima are based on data for various 2-aminopyrimidine derivatives.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard practices for the analysis of organic compounds and can be adapted for this compound.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: A Nicolet Avatar 330 FT-IR spectrometer or a Perkin Elmer instrument with an ATR accessory is suitable.[3][7]

-

Sample Preparation: The solid sample is finely ground with KBr powder and pressed into a thin pellet.[3] Alternatively, for an ATR setup, a small amount of the solid is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.[8] A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker 400 MHz NMR spectrometer or equivalent is used for acquiring ¹H and ¹³C NMR spectra.[7]

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

A standard proton experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[9]

-

-

¹³C NMR Acquisition:

-

A proton-decoupled carbon experiment is performed.

-

A wider spectral width (e.g., 200 ppm) and a longer relaxation delay (2-5 seconds) are typically used.[9]

-

-

Data Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, etc.), and integration values of the peaks are analyzed to elucidate the structure of the molecule.

3. Mass Spectrometry (MS)

-

Instrumentation: An Agilent 6400 series mass spectrometer with an electrospray ionization (ESI) source is a suitable instrument.[10]

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Data Acquisition: The sample solution is infused into the ESI source. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. A full scan is acquired over a relevant m/z range (e.g., 50-300 amu).

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak is determined to confirm the molecular weight of the compound.

4. UV-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A standard double-beam UV-Vis spectrophotometer.

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-grade solvent, such as ethanol or acetonitrile. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm. A baseline correction is performed using the pure solvent as a reference.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical workflows for the spectroscopic analyses described.

Caption: Workflow for FT-IR Spectroscopic Analysis.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for Mass Spectrometry Analysis.

References

- 1. This compound | Chemical Properties, Applications & Safety Data | Trusted China Manufacturer [nj-finechem.com]

- 2. This compound | 36314-98-4 [sigmaaldrich.com]

- 3. ijirset.com [ijirset.com]

- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijera.com [ijera.com]

- 9. benchchem.com [benchchem.com]

- 10. brieflands.com [brieflands.com]

Introduction to Tautomerism in 2-Aminopyrimidine Derivatives

An In-depth Technical Guide to Tautomerism in 2-Aminopyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles of tautomerism in 2-aminopyrimidine derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. Due to the limited availability of extensive experimental quantitative data specifically for 2-aminopyrimidine derivatives, this guide leverages well-documented findings from the structurally analogous 2-aminopyridine series to illustrate key concepts and trends.

2-Aminopyrimidine and its derivatives are privileged scaffolds in drug discovery, appearing in numerous approved drugs, particularly as kinase inhibitors.[1] The biological activity and physicochemical properties of these molecules can be profoundly influenced by their tautomeric state. The most common form of tautomerism in this system is the amino-imino tautomerism, an equilibrium between the aromatic amino form and the non-aromatic imino form. Understanding and controlling this equilibrium is crucial for rational drug design, as different tautomers may exhibit distinct receptor binding affinities, solubilities, and metabolic stabilities.

The amino-imino tautomeric equilibrium involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom. The position of this equilibrium is dictated by a delicate balance of electronic and steric effects of substituents, the polarity and hydrogen-bonding capability of the solvent, temperature, and pH.[2]

Quantitative Analysis of Tautomeric Equilibria

Table 1: Calculated Relative Energies of 2-Amino-4-methylpyridine Tautomers in the Gas Phase

| Tautomer | Structure | Relative Energy (kcal/mol) |

| Amino | 2-amino-4-methylpyridine | 0.00 |

| Imino (trans) | 4-methyl-2(1H)-pyridinimine | 13.60[3][4][5] |

| Imino (cis) | 4-methyl-2(1H)-pyridinimine | 16.36[3] |

Data obtained from Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level of theory.[3][4][5]

The large energy difference suggests that the amino form is the predominant species in the gas phase. This preference is attributed to the aromatic stabilization of the pyrimidine ring in the amino tautomer.

Substituent Effects

The electronic nature of substituents on the pyrimidine ring can influence the tautomeric equilibrium.

-

Electron-donating groups (EDGs) are expected to further stabilize the amino form by increasing the electron density on the exocyclic amino group.

-

Electron-withdrawing groups (EWGs) can decrease the basicity of the exocyclic amino group and potentially shift the equilibrium towards the imino form, although the amino form is generally expected to remain dominant.

Solvent Effects

The solvent plays a critical role in determining the position of the tautomeric equilibrium. Polar and protic solvents can stabilize the more polar tautomer through hydrogen bonding. While the amino form is generally favored, the imino tautomer, with its separated charges, might be stabilized to a greater extent in highly polar solvents. However, for most 2-aminopyrimidine derivatives, the amino form is expected to be the major tautomer in common organic solvents and aqueous media.[6]

Experimental Protocols for Tautomer Analysis

The determination of tautomeric ratios in solution is primarily achieved through spectroscopic methods, notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy Protocol for Determining Tautomer Ratios

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric equilibria, provided that the rate of interconversion is slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the 2-aminopyrimidine derivative in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Use a standard concentration, for example, 10-20 mg/mL, to ensure good signal-to-noise ratio.

-

-

Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum at a constant temperature. Temperature control is crucial as the equilibrium constant is temperature-dependent.

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is essential for accurate integration. A D1 of 5 times the longest T₁ is recommended.

-

-

Data Analysis:

-

Identify well-resolved signals corresponding to each tautomer. Protons on or near the atoms involved in the tautomerization (e.g., NH₂, ring protons) are often the most sensitive to the change in electronic structure.

-

Carefully integrate the signals corresponding to each tautomer.

-

The ratio of the integrals of corresponding protons in the two tautomers gives the molar ratio of the tautomers.

-

The equilibrium constant (K_T) is calculated as the ratio of the concentrations of the two tautomers: K_T = [Imino] / [Amino].

-

UV-Vis Spectroscopy Protocol for Tautomer Analysis

UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the tautomers have distinct absorption spectra.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the 2-aminopyrimidine derivative in a UV-transparent solvent.

-

Prepare a series of dilutions to determine a suitable concentration range where the Beer-Lambert law is obeyed.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum of the sample solution at a constant temperature.

-

If the tautomeric equilibrium is pH-dependent, record spectra at various pH values.

-

-

Data Analysis:

-

The spectra of the individual tautomers are often required for quantitative analysis. These can sometimes be obtained by "fixing" the equilibrium at extreme pH values or in specific solvents where one tautomer is known to be overwhelmingly dominant.

-

If the spectra of the pure tautomers are known, the concentration of each tautomer in a mixture can be determined by solving a set of simultaneous equations based on the Beer-Lambert law at different wavelengths.

-

Alternatively, deconvolution of the overlapping absorption bands can be performed using specialized software to estimate the contribution of each tautomer to the overall spectrum.[1]

-

Computational Chemistry Protocol

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.

Methodology:

-

Structure Optimization:

-

Build the 3D structures of all possible tautomers of the 2-aminopyrimidine derivative.

-

Perform geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p).[3][4][5]

-

Include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the effect of the solvent.

-

-

Energy Calculation:

-

Calculate the electronic energies of the optimized structures.

-

Perform frequency calculations to obtain the zero-point vibrational energies (ZPVE) and to confirm that the structures are true minima (no imaginary frequencies).

-

The relative Gibbs free energy (ΔG) between the tautomers can be calculated to determine the equilibrium constant (K_T = exp(-ΔG/RT)).

-

-

Spectral Simulation:

-

Simulate the NMR chemical shifts and UV-Vis absorption spectra for each tautomer to aid in the assignment of experimental spectra.

-

Visualizations

Tautomeric Equilibrium of 2-Aminopyrimidine

Caption: Amino-imino tautomeric equilibrium in 2-aminopyrimidine.

Experimental Workflow for Tautomer Analysis

Caption: Workflow for the analysis of tautomerism.

Logical Relationship in Drug Discovery

Caption: Impact of tautomerism on drug properties.

References

- 1. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An NMR study of the tantomerism of 2-acylaminopyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Crystal Structure of 2-Aminopyrimidine-4-carbonitrile: Awaiting Elucidation

A comprehensive search of scientific and crystallographic databases has revealed that the specific crystal structure of 2-aminopyrimidine-4-carbonitrile has not yet been experimentally determined and deposited in the public domain. While the synthesis and biological activities of various 2-aminopyrimidine derivatives are documented, the precise three-dimensional arrangement of atoms in the crystalline state of the target molecule, this compound, remains uncharacterized.

This technical guide, therefore, serves to outline the established methodologies for determining the crystal structure of small organic molecules like this compound, providing researchers and drug development professionals with a foundational understanding of the required experimental protocols. The guide will also touch upon the known characteristics of related aminopyrimidine compounds to offer a predictive context.

The Path to Crystal Structure Determination: A Methodological Overview

The elucidation of a molecule's crystal structure is a meticulous process heavily reliant on the successful growth of high-quality single crystals. The definitive technique for this is single-crystal X-ray diffraction (SCXRD).[1] The overall workflow can be broken down into several key stages, from material preparation to the final structural analysis.

Synthesis and Purification

The initial and critical step is the synthesis of this compound. Various synthetic routes for related aminopyrimidine derivatives have been reported, often involving the condensation of a β-dicarbonyl compound or its equivalent with guanidine or a substituted guanidine. For instance, one general approach involves the reaction of an appropriate precursor with triethylamine in a solvent-free condition.[2] Following synthesis, rigorous purification is paramount, as impurities can significantly impede crystal growth.[3] Standard purification techniques such as recrystallization, column chromatography, and sublimation are typically employed.

Single Crystal Growth

Growing crystals suitable for X-ray diffraction is often the most challenging step.[4] A good crystal for SCXRD should ideally be 0.1-0.3 mm in each dimension, with a well-defined shape and no visible cracks or defects.[4][5] Several techniques are commonly used for small organic molecules:

-

Slow Evaporation: This is the simplest and most common method. The purified compound is dissolved in a suitable solvent to create a saturated or near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.[3][5] The choice of solvent is crucial and is often determined empirically.

-

Solvent Diffusion (Vapor or Liquid): In vapor diffusion, a solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant) in which the compound is insoluble. The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. In liquid diffusion, the precipitant is carefully layered on top of the compound's solution.[3]

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool down slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[6]

The general workflow for single crystal growth and subsequent X-ray diffraction analysis is depicted in the diagram below.

X-ray Diffraction Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a goniometer in an X-ray diffractometer.[1] The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern of spots is recorded by a detector.[4] The intensities and positions of these diffracted beams are measured as the crystal is rotated.

This raw data is then processed to determine the unit cell dimensions and the space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are then determined using computational methods (e.g., direct methods). With both the intensities and phases, an electron density map of the unit cell can be calculated. This map is then interpreted to build a model of the molecule's structure. The initial model is then refined against the experimental data to obtain the final, precise crystal structure, including bond lengths, bond angles, and atomic coordinates.

Predicted Structural Features and Biological Context

Although the specific crystal structure of this compound is unknown, we can infer some of its likely properties and its relevance based on the extensive research into related compounds.

Potential for Hydrogen Bonding

The 2-aminopyrimidine moiety is known to be a versatile hydrogen-bonding motif. The amino group can act as a hydrogen bond donor, while the pyrimidine ring nitrogens can act as hydrogen bond acceptors. This capability is often exploited in the design of kinase inhibitors, where the aminopyrimidine scaffold can form crucial hydrogen bonds with the hinge region of the kinase active site.[7] It is highly probable that in the crystalline state, this compound would exhibit extensive intermolecular hydrogen bonding.

Biological Significance of the Aminopyrimidine Scaffold

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[2][8] Derivatives have shown a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][9] For example, some 2-aminopyrimidine-based compounds have been investigated as anti-plasmodial agents, while others have been designed as β-glucuronidase inhibitors.[8] The nitrile group at the 4-position of the pyrimidine ring can also participate in molecular interactions and can be a precursor for other functional groups.

The potential signaling pathways that could be modulated by aminopyrimidine derivatives, such as kinase signaling pathways, are of significant interest in drug development. A simplified representation of a generic kinase inhibition pathway is shown below.

Conclusion and Future Outlook

The determination of the crystal structure of this compound would provide invaluable information for researchers in medicinal chemistry and materials science. It would allow for a precise understanding of its solid-state packing, intermolecular interactions, and conformational preferences. This data would be instrumental for computational studies, such as molecular docking and rational drug design, to develop novel therapeutics targeting enzymes like kinases.

Given the significance of the aminopyrimidine scaffold, it is anticipated that the crystal structure of this and other related derivatives will be a subject of future research. The experimental protocols outlined in this guide provide a roadmap for achieving this goal. Until such data becomes available, the scientific community must rely on the rich chemistry of related compounds to guide the development and understanding of this promising class of molecules.

References

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-4-cyanopyrimidine | 36314-98-4 [sigmaaldrich.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. This compound | Chemical Properties, Applications & Safety Data | Trusted China Manufacturer [nj-finechem.com]

- 9. Crystal structure of 4,6-diamino-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Aminopyrimidine-4-carbonitrile

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Aminopyrimidine-4-carbonitrile, a key building block in the synthesis of various therapeutic agents, is no exception. This technical guide provides a comprehensive overview of its solubility and stability profiles, complete with detailed experimental protocols and structured data to support preclinical and formulation studies.

Physicochemical Properties

This compound is a solid, crystalline compound. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 36314-98-4 | [1] |

| Molecular Formula | C₅H₄N₄ | [2] |

| Molar Mass | 120.11 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 195 - 222 °C | [1][2] |

| Boiling Point | 387.9 ± 34.0 °C at 760 mmHg (Predicted) | [1] |

| Storage Temperature | 4°C, protect from light | [1] |

Solubility Profile

Qualitative and Quantitative Solubility Data

The compound exhibits limited solubility in aqueous media and better solubility in polar organic solvents.

| Solvent | Solubility | Reference |

| Water | Insoluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

Note: The term "insoluble" is qualitative. For pharmaceutical purposes, precise quantitative measurement is essential.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[3] This protocol is based on established methodologies for sparingly soluble drugs.[4][5]

Objective: To determine the equilibrium solubility of this compound in a selected solvent system at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., Water, Phosphate Buffered Saline pH 7.4, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a validated, stability-indicating method.

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent throughout the experiment.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the suspension for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[3]

-

After agitation, allow the suspension to settle.

-

Separate the undissolved solid from the saturated solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes).

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot using a syringe filter to remove any remaining solid microparticles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original solubility, accounting for the dilution factor.

Stability Profile

Stability testing is essential to determine how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] These studies inform storage conditions, re-test periods, and shelf-life.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[7] The following protocol is adapted from methodologies for similar nitrogen-containing heterocyclic compounds.[8]

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3-30% solution

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Thermostatically controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Preparation: Prepare stock solutions of this compound in a suitable solvent.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the mixture (e.g., at 60°C) for a defined period (e.g., 24 hours). Withdraw samples at various time points, neutralize with 0.1 M NaOH, and analyze.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Maintain at room temperature or heat for a defined period. Withdraw samples, neutralize with 0.1 M HCl, and analyze.

-

Oxidative Degradation: Treat the stock solution with hydrogen peroxide (e.g., 3%) and store it at room temperature, protected from light, for a defined period. Withdraw samples and analyze.

-

Thermal Degradation: Place a solid sample of the compound in an oven at an elevated temperature (e.g., 60°C) for a specified duration (e.g., 48 hours).[8] Also, subject a solution to the same conditions. Withdraw samples and analyze.

-

Photolytic Degradation: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark. Analyze the samples.

-

Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC method to separate the parent compound from any degradation products.

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted according to ICH guidelines (e.g., Q1A) to establish a re-test period.[7]

-

Long-Term Testing: Typically performed at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[9] Testing frequency is usually every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6]

-

Accelerated Testing: Performed at 40°C ± 2°C / 75% RH ± 5% RH. A minimum of three time points (e.g., 0, 3, and 6 months) is recommended for a 6-month study.[10]

Throughout these studies, attributes of the API that are susceptible to change, such as appearance, assay, and degradation products, should be monitored using validated analytical procedures.[7][]

Role in Drug Development

2-Aminopyrimidine derivatives are valuable scaffolds in medicinal chemistry, frequently used in the synthesis of kinase inhibitors for oncology and other therapeutic areas. The amino and cyano groups provide versatile handles for further chemical modification.

Conclusion

This guide outlines the foundational solubility and stability characteristics of this compound. While it is qualitatively understood to be poorly soluble in water and soluble in DMSO, quantitative data derived from standardized protocols like the shake-flask method are crucial for formulation development. Stability testing, guided by forced degradation studies and formal ICH protocols, is vital to ensure the compound's integrity, define appropriate storage conditions, and establish a re-test period. The provided workflows and protocols serve as a robust starting point for researchers to rigorously evaluate this important synthetic intermediate.

References

- 1. This compound | 36314-98-4 [sigmaaldrich.com]

- 2. This compound | Chemical Properties, Applications & Safety Data | Trusted China Manufacturer [nj-finechem.com]

- 3. researchgate.net [researchgate.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. scispace.com [scispace.com]

- 6. database.ich.org [database.ich.org]

- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 8. benchchem.com [benchchem.com]

- 9. edaegypt.gov.eg [edaegypt.gov.eg]

- 10. gmpsop.com [gmpsop.com]

The 2-Aminopyrimidine Core: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Application of 2-Aminopyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine scaffold is a privileged heterocyclic motif that has become a cornerstone in medicinal chemistry and drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a multitude of interactions with biological targets. From the early sulfa drugs to the latest generation of targeted cancer therapies, 2-aminopyrimidine derivatives have consistently demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the discovery and history of 2-aminopyrimidine compounds, detailing their synthesis, key therapeutic applications, and the experimental methodologies used in their evaluation.

I. Historical Milestones: From Discovery to Therapeutic Prominence

The journey of 2-aminopyrimidine compounds from a chemical curiosity to a mainstay of modern medicine is a testament to over a century of chemical and pharmacological research.

The Dawn of Pyrimidine Chemistry

The systematic study of pyrimidines was initiated in 1884 by the German chemist Adolf Pinner .[3][4] Through his work on the condensation of ethyl acetoacetate with amidines, he was the first to synthesize pyrimidine derivatives. Pinner coined the name "pyrimidin" in 1885.[3] However, the parent pyrimidine compound itself was not prepared until 1900 by Siegmund Gabriel and James Colman .[3][5] They achieved this by converting barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.[3]

The Era of Sulfa Drugs and Early Applications

The therapeutic potential of pyrimidine derivatives first came to the forefront with the development of the sulfonamide class of antibiotics. The discovery that Prontosil, a sulfonamide-containing dye, had antibacterial activity in vivo, a finding by Gerhard Domagk in the 1930s, revolutionized medicine.[6] This led to the synthesis of numerous sulfonamide derivatives, including several that incorporated a 2-aminopyrimidine ring.

One of the most significant early 2-aminopyrimidine-containing drugs was Sulfadiazine . Synthesized in the early 1940s, it became a key antibiotic for treating bacterial infections, particularly during World War II.[6] Its mechanism of action, like other sulfa drugs, involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. Other important sulfa drugs from this era containing the pyrimidine moiety include sulfamerazine and sulfamethazine.[6]

The Rise of Targeted Therapies

The latter half of the 20th century saw the application of the 2-aminopyrimidine scaffold in a wider range of therapeutic areas. A notable example is Minoxidil , which was initially developed in the 1970s as an antihypertensive medication.[2][7] Its unexpected side effect of hair growth led to its repurposing as a topical treatment for androgenetic alopecia.[7][8] Minoxidil's mechanism of action involves the opening of ATP-sensitive potassium channels in vascular smooth muscle cells, leading to vasodilation.[2]

The true renaissance of the 2-aminopyrimidine core, however, came with the advent of targeted cancer therapy. The development of Imatinib (Gleevec) in the late 1990s marked a paradigm shift in the treatment of chronic myeloid leukemia (CML). Imatinib, a potent inhibitor of the Bcr-Abl tyrosine kinase, demonstrated remarkable efficacy and established the 2-aminopyrimidine scaffold as a premier framework for designing kinase inhibitors.

II. Key Therapeutic Classes and Representative Drugs

The versatility of the 2-aminopyrimidine scaffold is evident in the diverse range of therapeutic classes it populates.

A. Kinase Inhibitors

The ability of the 2-aminopyrimidine moiety to form key hydrogen bonds within the ATP-binding pocket of kinases has made it a highly successful scaffold for the development of kinase inhibitors.

-

Imatinib: As mentioned, this groundbreaking drug targets the Bcr-Abl tyrosine kinase in CML.

-

Rosuvastatin (Crestor): A statin used to lower cholesterol, Rosuvastatin inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[9][10][11][12] Its structure features a fluorophenyl group and a polar methane sulfonamide group attached to the pyrimidine ring, which contribute to its high binding affinity.[9]

-

FLT3 Inhibitors: Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML). Several 2-aminopyrimidine derivatives have been developed as potent FLT3 inhibitors.[13]

B. Dihydrofolate Reductase (DHFR) Inhibitors

Inhibition of DHFR, an enzyme crucial for the synthesis of tetrahydrofolate, is a key mechanism for antimicrobial and anticancer agents.

-

Trimethoprim: A potent inhibitor of bacterial DHFR, Trimethoprim is often used in combination with sulfamethoxazole to create a synergistic antibacterial effect.[14] The 2,4-diaminopyrimidine core is essential for its activity.

-

Pyrimethamine: Another 2,4-diaminopyrimidine derivative, Pyrimethamine is an antimalarial drug that selectively inhibits the DHFR of protozoa.

C. Wnt Signaling Pathway Inhibitors

The Wnt signaling pathway is crucial in embryonic development and its dysregulation is implicated in various cancers. 2-Aminopyrimidine derivatives have been identified as inhibitors of this pathway. These compounds have been shown to specifically inhibit the canonical Wnt pathway with minimal cellular toxicity.[15]

III. Quantitative Data on 2-Aminopyrimidine Derivatives

The following tables summarize the biological activity of representative 2-aminopyrimidine compounds across different target classes.

| Compound/Drug | Target | Assay Type | IC50/EC50 | Reference |

| Imatinib | Bcr-Abl | Kinase Assay | ~250-500 nM | N/A |

| Rosuvastatin | HMG-CoA Reductase | Enzyme Assay | ~5 nM | N/A |

| Compound 15 (FLT3 Inhibitor) | FLT3-WT | Kinase Assay | 7.42 ± 1.23 nM | [13] |

| Compound 15 (FLT3 Inhibitor) | FLT3-D835Y | Kinase Assay | 9.21 ± 0.04 nM | [13] |

| Compound 15 (FLT3 Inhibitor) | MV4-11 cells | Antiproliferative | 0.83 ± 0.15 nM | [13] |

| Compound 15 (FLT3 Inhibitor) | MOLM-13 cells | Antiproliferative | 10.55 ± 1.70 nM | [13] |

| Trimethoprim | E. coli DHFR | Enzyme Assay | ~5 nM | N/A |

| Wnt Inhibitor Hit 1 | Wnt Pathway | Reporter Assay | ~10 µM | [15] |

| Wnt Inhibitor Hit 2 | Wnt Pathway | Reporter Assay | ~10 µM | [15] |

| Wnt Inhibitor Compound 13 | Wnt Pathway | Reporter Assay | ~10 µM | [15] |

| Compound X43 | LSD1 | Enzyme Assay | 0.89 µM | [16] |

| Compound X43 | A549 cells | Antiproliferative | 1.62 µM | [16] |

| Compound X43 | THP-1 cells | Antiproliferative | 1.21 µM | [16] |

| Compound 9k | A549 cells | Antiproliferative | 2.14 µM | [14] |

| Compound 9k | HCT-116 cells | Antiproliferative | 3.59 µM | [14] |

| Compound 9k | PC-3 cells | Antiproliferative | 5.52 µM | [14] |

| Compound 9k | MCF-7 cells | Antiproliferative | 3.69 µM | [14] |

| Compound 13f | A549 cells | Antiproliferative | 1.98 µM | [14] |

| Compound 13f | HCT-116 cells | Antiproliferative | 2.78 µM | [14] |

| Compound 13f | PC-3 cells | Antiproliferative | 4.27 µM | [14] |

| Compound 13f | MCF-7 cells | Antiproliferative | 4.01 µM | [14] |

| Compound 24 (β-glucuronidase inhibitor) | β-glucuronidase | Enzyme Assay | 2.8 ± 0.10 µM | [17] |

| D-saccharic acid 1,4-lactone (standard) | β-glucuronidase | Enzyme Assay | 45.75 ± 2.16 µM | [17] |

| Compound Ia (antiplatelet) | Arachidonic acid-induced aggregation | Platelet Aggregometry | 36.75 µM | [18] |

| Compound Ib (antiplatelet) | Arachidonic acid-induced aggregation | Platelet Aggregometry | 72.4 µM | [18] |

| Compound IB (antiplatelet) | Arachidonic acid-induced aggregation | Platelet Aggregometry | 62.5 µM | [18] |

| Compound II16 (antiplatelet) | Arachidonic acid-induced aggregation | Platelet Aggregometry | 80 µM | [18] |

IV. Synthesis of the 2-Aminopyrimidine Core

The construction of the 2-aminopyrimidine ring can be achieved through several classical and modern synthetic methodologies.

A. Classical Synthesis Methods

1. Pinner Synthesis: This is one of the earliest and most fundamental methods for pyrimidine synthesis.[4][10][16][17][19][20][21] It involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (or a β-keto ester) with an amidine.[10][17][21] When guanidine is used as the amidine component, 2-aminopyrimidines are formed.

2. Biginelli Reaction: Developed by Pietro Biginelli in 1891, this one-pot, three-component reaction involves the condensation of an aldehyde, a β-ketoester, and urea (or thiourea/guanidine) under acidic conditions to yield dihydropyrimidinones.[8][22][23] The use of guanidine in this reaction provides a direct route to 2-amino-3,4-dihydropyrimidines.[24]

B. Modern Synthetic Approaches

Modern organic synthesis has introduced more efficient and versatile methods for the preparation of 2-aminopyrimidine derivatives, often employing microwave irradiation to accelerate reaction times and improve yields.[24]

V. Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 2-aminopyrimidine compounds.

A. Synthesis Protocol: Biginelli Reaction for 2-Amino-dihydropyrimidines

This protocol describes a general procedure for the synthesis of a 2-amino-dihydropyrimidine derivative using a microwave-assisted Biginelli reaction.

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

-

Guanidine hydrochloride (1.5 mmol)

-

Ethanol (3 mL)

-

Sodium bicarbonate (2.0 mmol)

-

Microwave reactor vial (10 mL)

-

Thin-layer chromatography (TLC) plate

-

Silica gel for column chromatography

Procedure:

-

To a 10 mL microwave reactor vial, add the aromatic aldehyde (1.0 mmol), β-ketoester (1.0 mmol), guanidine hydrochloride (1.5 mmol), and sodium bicarbonate (2.0 mmol).

-

Add ethanol (3 mL) to the vial and seal it.

-

Place the vial in the microwave reactor and irradiate at 120°C for 10-30 minutes.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (20 mL) and stir.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Dry the crude product.

-

If necessary, purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Characterize the final product by NMR and mass spectrometry.

B. Biological Assay Protocol: Western Blot for Kinase Inhibition

This protocol outlines the steps to assess the inhibitory effect of a 2-aminopyrimidine compound on the phosphorylation of a target kinase and its downstream substrate in a cellular context.

Materials:

-

Cell line expressing the target kinase

-

2-aminopyrimidine inhibitor compound (dissolved in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-kinase, anti-total-kinase, anti-phospho-substrate, anti-total-substrate, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the 2-aminopyrimidine inhibitor or vehicle (DMSO) for a specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total kinase, total substrate, and a loading control to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.

VI. Signaling Pathways and Logical Relationships

Visualizing the complex biological systems in which 2-aminopyrimidine compounds exert their effects is crucial for understanding their mechanism of action and for rational drug design.

A. Kinase Inhibition Signaling Pathway

The following diagram illustrates a generic kinase signaling pathway and the point of inhibition by a 2-aminopyrimidine derivative.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 2-aminopyrimidine compound.

B. Canonical Wnt Signaling Pathway Inhibition

This diagram depicts the canonical Wnt signaling pathway and its inhibition by 2-aminopyrimidine derivatives, preventing the nuclear translocation of β-catenin.

Caption: Inhibition of the canonical Wnt signaling pathway by 2-aminopyrimidine derivatives.

C. Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and development of novel 2-aminopyrimidine-based drugs.

Caption: A generalized workflow for the discovery and development of 2-aminopyrimidine-based drugs.

VII. Conclusion

The 2-aminopyrimidine core has proven to be an exceptionally fruitful scaffold in the history of drug discovery. Its journey from the early days of heterocyclic chemistry to its current status as a key component of numerous life-saving medicines is a compelling narrative of scientific innovation. The structural simplicity and synthetic accessibility of 2-aminopyrimidines, coupled with their remarkable ability to interact with a wide array of biological targets, ensure that they will remain a central focus of research and development efforts in the pharmaceutical industry for the foreseeable future. This guide has provided a comprehensive overview of the rich history, diverse applications, and key experimental methodologies associated with this remarkable class of compounds, offering valuable insights for researchers dedicated to the discovery of novel therapeutics.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. Pinner-Kondensation – Wikipedia [de.wikipedia.org]

- 5. Siegmund Gabriel - Wikipedia [en.wikipedia.org]

- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of 2-aminopyrimidine derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of 2-aminopyrimidine-based LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies | MDPI [mdpi.com]

- 18. brieflands.com [brieflands.com]

- 19. researchgate.net [researchgate.net]

- 20. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 21. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 22. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 23. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 24. arts.units.it [arts.units.it]

An In-depth Technical Guide to 2-Aminopyrimidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Aminopyrimidine-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical identifiers, physicochemical properties, safety information, synthesis protocols, and biological relevance, serving as a core resource for professionals in research and development.

Chemical Identifiers and Properties

This compound is a stable, solid organic compound. Its core structure consists of a pyrimidine ring substituted with an amino group at position 2 and a nitrile group at position 4.

A comprehensive list of identifiers for this compound is provided below for accurate tracking and documentation in a research setting.

| Identifier | Value |

| CAS Number | 36314-98-4 |

| IUPAC Name | This compound |

| Synonyms | 2-Amino-4-cyanopyrimidine |

| Molecular Formula | C₅H₄N₄ |

| Molecular Weight | 120.11 g/mol |

| Canonical SMILES | C1=CN=C(N=C1N)C#N[1] |

| InChI Key | KOTOJHBUFJPGEG-UHFFFAOYSA-N |

| MDL Number | MFCD09834971 |

The key physicochemical properties are summarized in the table below. These characteristics are essential for designing experimental conditions, including solvent selection and purification methods.

| Property | Value |

| Physical Form | Solid, Powder/Crystals |

| Melting Point | 222 °C |

| Boiling Point | 387.9 ± 34.0 °C at 760 mmHg |

| Purity Levels | Available commercially at ≥95%, ≥97%, and ≥98% |

| Storage | Store at room temperature (or 4°C for long-term), protected from light in a cool, dry, well-ventilated area. Keep container tightly sealed. |

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as harmful and requires appropriate personal protective equipment (PPE).

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Harmful) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols: Synthesis

The synthesis of 2-aminopyrimidine derivatives can be achieved through various methods. A common and efficient approach is the multi-component reaction, which allows for the assembly of the pyrimidine core in a single pot.

A versatile method for synthesizing the 2-aminopyrimidine-5-carbonitrile scaffold involves a one-pot reaction of α-cyanoketones, carboxaldehydes, and guanidines.[2] This Biginelli-inspired approach proceeds through condensation, nucleophilic addition, cyclization, and subsequent aromatization.[2]

Methodology:

-

Reactant Preparation: Equimolar amounts of a suitable α-cyanoketone, an appropriate aldehyde, and a guanidine salt are prepared.

-

Reaction: The components are combined in a suitable solvent (e.g., ethanol or isopropanol) and refluxed. The reaction can be catalyzed by an acid or base.

-

Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated. The solid is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

The following diagram illustrates the generalized workflow for this synthesis.

Caption: Generalized workflow for the three-component synthesis of 2-aminopyrimidine derivatives.

Biological Activity and Applications

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this compound are being investigated for a wide range of therapeutic applications.

-

Enzyme Inhibition: These compounds have been identified as potent inhibitors of various enzymes. For instance, certain derivatives show significant inhibitory activity against β-glucuronidase , an enzyme linked to conditions like colon cancer.[3]

-

Anticancer Activity: The pyrimidine core is central to the development of kinase inhibitors for cancer therapy. Derivatives have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in various cancers.[4] The disruption of EGFR signaling can halt tumor cell proliferation and survival.

-

Receptor Antagonism: Substituted 2-aminopyrimidine-5-carbonitriles have been developed as potent and selective antagonists for the adenosine A₁ receptor (A₁AR), which is a target for cardiovascular and central nervous system disorders.[2]

-

Antimicrobial and Anti-inflammatory Agents: The structural motif is also explored for creating novel anti-plasmodial, antibacterial, and anti-inflammatory agents.